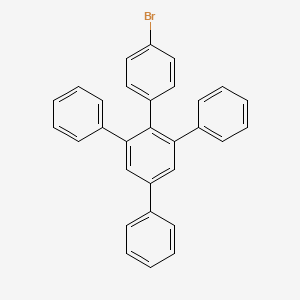

2-(4-bromophenyl)-1,3,5-triphenylbenzene

Beschreibung

2-(4-Bromophenyl)-1,3,5-triphenylbenzene is a polyaromatic hydrocarbon featuring a central benzene ring substituted with three phenyl groups, one of which is para-brominated. This bromine substituent introduces electron-withdrawing effects, altering the compound’s electronic properties, solubility, and intermolecular interactions compared to non-halogenated analogs. For instance, brominated aromatic compounds like tetrakis(4-bromophenyl)ethene () and triazine derivatives () highlight the role of halogens in enhancing thermal stability and utility in optoelectronic applications. The compound’s synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura), given the prevalence of such methods in constructing polyaryl systems .

Eigenschaften

Molekularformel |

C30H21Br |

|---|---|

Molekulargewicht |

461.4 g/mol |

IUPAC-Name |

2-(4-bromophenyl)-1,3,5-triphenylbenzene |

InChI |

InChI=1S/C30H21Br/c31-27-18-16-25(17-19-27)30-28(23-12-6-2-7-13-23)20-26(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24/h1-21H |

InChI-Schlüssel |

WENSQCYXDKDLKN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1,3,5-triphenylbenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)-1,3,5-triphenylbenzene can undergo various chemical reactions, including:

Oxidation: The bromine atom can be replaced by an oxygen-containing group through oxidation reactions.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a phenyl-substituted benzene.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phenol derivative, while reduction can produce a hydrocarbon. Substitution reactions can result in various functionalized benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)-1,3,5-triphenylbenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Medicine: Research has explored its use in drug development, particularly in designing molecules with specific biological targets.

Wirkmechanismus

The mechanism of action of 2-(4-bromophenyl)-1,3,5-triphenylbenzene and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the functional groups present and the specific target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Isomers: 1,2,4-Triphenylbenzene vs. 1,3,5-Triphenylbenzene

The positional arrangement of phenyl groups significantly impacts physical and chemical properties.

- Melting Points : Pure 1,3,5-triphenylbenzene (symmetrical isomer) melts at 101.5–102°C, whereas the 1,2,4-isomer (asymmetric) melts at 96–99.5°C (). The symmetry of 1,3,5-triphenylbenzene facilitates tighter crystalline packing, raising its melting point.

- Synthetic Byproducts : Dehydrogenation reactions often yield mixtures of isomers, complicating purification (). The brominated derivative’s synthesis may face similar challenges.

- Applications : Symmetrical triphenylbenzenes are preferred in crystallography and materials science due to predictable packing behaviors (), while asymmetric isomers may exhibit varied reactivity .

Brominated Analogs: Tetrakis(4-Bromophenyl)Ethene

- Structure vs. Function: Tetrakis(4-bromophenyl)ethene () features four bromophenyl groups around an ethene core.

- Thermal Stability: Bromine atoms increase molecular weight and rigidity, as seen in covalent organic frameworks (COFs) with high thermal stability (up to 600°C) (). The target compound may exhibit similar stability, though less pronounced than COFs.

Triazine Derivatives: 2-(4-Bromophenyl)-4,6-Diphenyl-1,3,5-Triazine

- Central Ring Differences : Replacing benzene with a triazine ring () introduces nitrogen atoms, altering electronic properties and enabling hydrogen bonding. This shifts applications toward catalysis and OLEDs .

- Applications : Triazine derivatives are used as intermediates in pharmaceuticals and optoelectronics, whereas brominated triphenylbenzenes may prioritize materials science due to aromatic stacking .

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups

demonstrates that electron-withdrawing substituents (e.g., -Br, -NO₂) enhance inhibitory effects on amyloid protein aggregation compared to electron-donating groups (-OH, -OCH₃). The bromine in 2-(4-bromophenyl)-1,3,5-triphenylbenzene likely improves its bioactivity, making it a candidate for therapeutic development .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Molecular Packing : 1,3,5-Triphenylbenzene exhibits a packing coefficient of 0.53 in the liquid phase, with intermolecular distances of 4.30–5.40 Å (). Bromination may increase these distances due to steric hindrance, affecting material properties.

- Synthetic Challenges : Isomer separation remains a hurdle in triphenylbenzene synthesis (), likely extending to brominated derivatives.

Biologische Aktivität

Introduction

2-(4-Bromophenyl)-1,3,5-triphenylbenzene is a complex organic compound belonging to the class of triphenylbenzenes. Its unique structural features, including a central benzene ring with three phenyl substituents and a bromophenyl group, impart significant electronic and optical properties. This article explores the biological activity of this compound, focusing on its applications in sensor technology, photoluminescence, and potential interactions with biological systems.

Structural Characteristics

The structure of 2-(4-bromophenyl)-1,3,5-triphenylbenzene can be summarized as follows:

- Core Structure : A central benzene ring.

- Substituents : Three phenyl groups and one bromophenyl group.

- Molecular Formula : CHBr.

The presence of the bromine atom enhances its reactivity and potential applications in various fields including organic synthesis and materials science.

Photoluminescent Properties

2-(4-Bromophenyl)-1,3,5-triphenylbenzene exhibits notable photoluminescent properties. It serves as a platform for developing fluorescence-based sensors due to its ability to undergo fluorescence quenching and enhancement. The compound can selectively detect various analytes through its π-electron-rich characteristics .

Sensor Applications

The compound has been utilized in the development of sensors for environmental and biological monitoring. Its ability to form complexes through π-π interactions and hydrogen bonding makes it suitable for sensor applications. For instance, it has been employed in detecting polynitroaromatic compounds such as TNT and DNT .

Comparative Analysis of Similar Compounds

To understand the uniqueness of 2-(4-bromophenyl)-1,3,5-triphenylbenzene, a comparison with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,3,5-Tris(4-bromophenyl)benzene | Three bromophenyl groups | Enhanced reactivity due to multiple bromine substituents |

| 1,3-Diphenylbenzene | Two phenyl groups | Simpler structure; lower molecular complexity |

| 2-(4-Chlorophenyl)-1,3,5-triphenylbenzene | Chlorine instead of bromine | Different electronic properties due to chlorine's nature |

| 1,3,5-Tris(phenylethynyl)benzene | Ethynyl substituents | Potentially better solubility and different optical properties |

The distinct combination of bromine substitution and triphenylene structure in 2-(4-bromophenyl)-1,3,5-triphenylbenzene contributes to its specific electronic and optical characteristics.

Case Study 1: Sensor Development

A recent study developed a fluorescence-based sensor using 2-(4-bromophenyl)-1,3,5-triphenylbenzene for detecting environmental pollutants. The sensor demonstrated high sensitivity and selectivity towards nitroaromatic compounds. This was attributed to the compound's ability to undergo significant changes in fluorescence upon binding with target analytes .

Case Study 2: Biological Interaction Studies

In another study focusing on similar triphenylene derivatives, researchers investigated the binding affinity of these compounds to peroxisome proliferator-activated receptors (PPARs). Although direct studies on 2-(4-bromophenyl)-1,3,5-triphenylbenzene are lacking, the results indicated that structurally related compounds could modulate receptor activity in vitro .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2-(4-bromophenyl)-1,3,5-triphenylbenzene, and how do yields vary between methods?

- Methodology : Two primary routes are documented:

4-Bromophenyl acetophenone cyclization : Achieves ~95% yield via triflic acid-catalyzed trimerization .

(4-Bromophenyl)acetylene coupling : Lower yield (~50%) due to competing side reactions; requires palladium catalysts .

- Recommendation : Optimize solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios to suppress byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water gradient).

Q. Which spectroscopic techniques are critical for characterizing structural integrity?

- Key Methods :

- NMR : H/C NMR to confirm substitution patterns (e.g., aromatic proton splitting at δ 7.2–7.8 ppm) .

- XRD : Resolve crystallographic parameters (e.g., dihedral angles between benzene rings) .

- FTIR : Validate C-Br stretching (~550 cm) and aryl C-H bending (~800 cm) .

- Data Interpretation : Compare experimental XRD results (e.g., intermolecular distances: 4.30–5.40 Å in liquid phase) with MNDO/CNDO-S theoretical models .

Q. What safety protocols are essential for handling brominated triphenylbenzene derivatives?

- Hazard Mitigation :

- Use PPE (gloves, goggles) due to H303/H313/H333 risks (oral/skin/inhalation toxicity) .

- Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO before incineration) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental structural data be resolved?

- Case Study : Theoretical MNDO models predict a 45° dihedral angle between benzene rings , while WAXS data for liquid-phase structures suggest closer packing (r = 4.30 Å) .

- Resolution Strategy :

- Perform temperature-dependent XRD to assess conformational flexibility.

- Apply DFT-D3 dispersion corrections to theoretical models for improved accuracy .

Q. What methodologies enable the use of this compound in fluorescence-based sensors?

- Design Principles :

- Conjugated Polymer Integration : Embed as a π-electron-rich fluorophore in polyfluorene matrices to amplify quenching responses (e.g., nitroaromatic detection) .

- Solvatochromism Analysis : Measure emission shifts (Δλ > 30 nm) in polar vs. nonpolar solvents to calibrate sensor selectivity .

Q. How do bromine substituents influence electronic properties for optoelectronic applications?

- Electronic Effects :

- Bandgap Modulation : Bromine reduces HOMO-LUMO gap by 0.3 eV compared to non-halogenated analogs, enhancing charge transport in OLEDs .

- Empirical Data : Ionization potential = 8.2 eV (MNDO), UV-Vis absorption at 320 nm (ε = 15,000 L·mol·cm) .

- Application : Used as an electron-transport layer in Sm-doped superconductors (T = 4.3 K) .

Q. What role do molecular packing coefficients play in material design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.